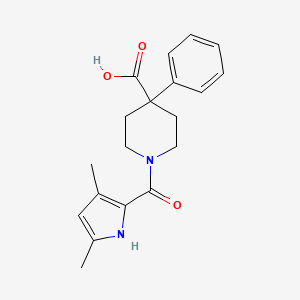![molecular formula C16H26N2O3S B7682464 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mecanismo De Acción
The exact mechanism of action of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic, antidepressant-like, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a region of the brain that plays a crucial role in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is its high selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more specific targeting of these receptors in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol. One direction is to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in animal models.
Métodos De Síntesis
The synthesis of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol involves the reaction of 4-(2-methylpropyl)benzenesulfonyl chloride with piperazine in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been shown to possess anxiolytic and antidepressant-like effects in animal models, indicating its potential as a treatment for anxiety and depression. This compound has also been studied for its antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
2-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-14(2)13-15-3-5-16(6-4-15)22(20,21)18-9-7-17(8-10-18)11-12-19/h3-6,14,19H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWBDEFLVHPECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)

![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)
![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)
![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)

